molecular formula C25H36O7 B566024 3,4-Epoxy-6-keto-4a,5-ene Simvastatin CAS No. 1795790-98-5

3,4-Epoxy-6-keto-4a,5-ene Simvastatin

Cat. No.: B566024
CAS No.: 1795790-98-5
M. Wt: 448.556
InChI Key: HZHZODVQZPRTTL-CBQGMXQJSA-N
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Description

Chemical Identity and Classification

This compound represents a highly specialized pharmaceutical impurity with distinct structural characteristics that differentiate it from its parent compound. The compound possesses the molecular formula C25H36O7 and exhibits a molecular weight of 449 daltons. Its Chemical Abstracts Service registry number is 1795790-98-5, which provides a unique identifier for this specific molecular entity in chemical databases worldwide.

The structural classification of this compound places it within the category of simvastatin-related impurities, specifically characterized by the presence of both an epoxy functional group between carbons 3 and 4, and a ketone group at position 6 of the steroid-like backbone. The systematic chemical name for this compound is (3S,3aR,4R,5R)-4-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-1a,5-dimethyl-6-oxo-1a,2,3,3a,4,5,6,7b-octahydronaphtho[1,2-b]oxiren-3-yl 2,2-dimethylbutanoate.

The compound maintains the core lactone ring structure characteristic of hydroxymethylglutaryl-coenzyme A reductase inhibitors while incorporating additional oxidative modifications. These structural alterations significantly impact the molecule's physicochemical properties and biological activity profile compared to the parent simvastatin molecule.

Table 1: Physicochemical Properties of this compound

Property Value Units
Molecular Formula C25H36O7 -
Molecular Weight 449 g/mol
Chemical Abstracts Service Number 1795790-98-5 -
Density 1.2 ± 0.1 g/cm³
Boiling Point 610.2 ± 55.0 °C at 760 mmHg
Flash Point 202.5 ± 25.0 °C
Vapor Pressure 0.0 ± 4.0 mmHg at 25°C
Polarizability 46.1 ± 0.5 10⁻²⁴cm³

Historical Context and Discovery

The identification and characterization of this compound emerged from comprehensive pharmaceutical impurity profiling studies conducted as part of regulatory compliance requirements for simvastatin-containing drug products. The compound was first documented in systematic forced degradation studies designed to understand the stability profile and degradation pathways of simvastatin under various stress conditions.

During the development of analytical methods for simvastatin quality control, researchers employed experimental design methodology to assess degradation behavior under oxidative, acidic, basic, hydrolytic, thermal, and photolytic conditions. These comprehensive studies revealed the formation of multiple degradation products, including this compound, which was characterized through liquid chromatography coupled with mass spectrometry techniques.

The discovery of this particular impurity highlighted the complex degradation pathways that pharmaceutical compounds can undergo during manufacturing, storage, and handling processes. The formation of epoxy-keto structures from the original simvastatin molecule demonstrated the susceptibility of the steroid-like backbone to oxidative stress, particularly in the presence of reactive oxygen species or under elevated temperature conditions.

Regulatory agencies, including the European Medicines Agency and the United States Food and Drug Administration, have established specific requirements for the identification and quantification of pharmaceutical impurities exceeding certain threshold levels. The identification of this compound as a potential degradation product necessitated its inclusion in comprehensive impurity profiles for simvastatin-containing products.

Relationship to Simvastatin

This compound maintains a direct structural relationship to simvastatin, serving as a degradation product formed through specific oxidative pathways. Simvastatin itself possesses the molecular formula C25H38O5 and functions as a hydroxymethylglutaryl-coenzyme A reductase inhibitor used in the treatment of hypercholesterolemia.

The transformation from simvastatin to this compound involves two primary structural modifications. First, the formation of an epoxide bridge between carbons 3 and 4 of the decalin ring system occurs through oxidative processes involving molecular oxygen or oxidizing agents. Second, the introduction of a ketone functional group at position 6 represents an oxidation of the original hydroxyl group present in the simvastatin structure.

The parent compound simvastatin is derived synthetically from a fermentation product of Aspergillus terreus and belongs to the statin class of medications. It functions as a prodrug that undergoes hydrolysis in vivo to generate an active metabolite structurally similar to hydroxymethylglutaryl-coenzyme A. The conversion to the epoxy-keto derivative represents an undesirable degradation pathway that potentially reduces the pharmaceutical efficacy of the parent compound.

Comparative analysis of the structures reveals that while simvastatin maintains the six-membered lactone ring essential for biological activity, the epoxy-keto derivative exhibits significant structural alterations that likely compromise its ability to undergo the necessary hydrolysis for biological activation. The presence of the epoxy group introduces additional steric hindrance, while the ketone substitution eliminates hydrogen bonding capabilities present in the original structure.

Table 2: Structural Comparison Between Simvastatin and this compound

Parameter Simvastatin This compound
Molecular Formula C25H38O5 C25H36O7
Molecular Weight 418.57 g/mol 449 g/mol
Functional Groups Lactone, Ester, Hydroxyl Lactone, Ester, Epoxy, Ketone
Oxygen Atoms 5 7
Hydrogen Atoms 38 36
Ring Systems Decalin + Lactone Decalin + Lactone + Epoxy

Significance in Pharmaceutical Chemistry

The study and characterization of this compound holds substantial significance in pharmaceutical chemistry, particularly in the areas of drug stability, quality control, and regulatory compliance. The compound serves as an important marker for oxidative degradation processes that can occur during pharmaceutical manufacturing, packaging, storage, and distribution.

From a quality control perspective, the presence of this impurity in simvastatin formulations provides critical information about storage conditions, manufacturing processes, and shelf-life stability. Pharmaceutical companies must demonstrate comprehensive understanding of potential impurities and their formation pathways to ensure product quality and patient safety. The identification and quantification of this compound requires sophisticated analytical methods, typically involving high-performance liquid chromatography coupled with mass spectrometry detection.

The compound's formation pathway provides valuable insights into the susceptibility of hydroxymethylglutaryl-coenzyme A reductase inhibitors to oxidative stress. This knowledge enables pharmaceutical scientists to develop improved formulation strategies, packaging systems, and storage recommendations that minimize degradation and preserve drug efficacy. Understanding the specific conditions that promote epoxy-keto formation allows for the implementation of preventive measures during manufacturing and storage.

Regulatory agencies require pharmaceutical manufacturers to identify and control impurities that may form during normal manufacturing processes or storage conditions. The European Pharmacopoeia and United States Pharmacopeia establish specific limits for various classes of impurities in simvastatin products. The characterization of this compound contributes to the comprehensive impurity profile required for regulatory submissions and ongoing quality monitoring.

The analytical challenges associated with detecting and quantifying this impurity have driven advances in pharmaceutical analytical chemistry. The development of sensitive and selective methods for its determination has contributed to the broader field of impurity analysis and has established methodologies applicable to other pharmaceutical compounds susceptible to similar degradation pathways.

Properties

CAS No.

1795790-98-5

Molecular Formula

C25H36O7

Molecular Weight

448.556

IUPAC Name

[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1

InChI Key

HZHZODVQZPRTTL-CBQGMXQJSA-N

SMILES

CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C

Synonyms

2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Origin of Product

United States

Preparation Methods

Derivation from Lovastatin Amide Intermediates

The synthesis of simvastatin from lovastatin, as described in US6573392B1, provides a foundational pathway for generating epoxy-keto derivatives. Key steps include:

  • Lovastatin Amidation : Lovastatin reacts with secondary amines (e.g., diethylamine) in organic solvents to form lovastatin amide intermediates.

  • C-Methylation : The amide undergoes lithium amide-mediated methylation with methyl iodide at -45°C to -20°C.

  • Hydrolysis and Cyclization : The methylated intermediate is hydrolyzed to a free acid, converted to an ammonium salt, and cyclized under reflux to yield simvastatin.

Epoxy-Keto Formation :
During cyclization, side reactions involving oxidation or epoxidation may produce this compound. For example, incomplete lactonization or peroxide-mediated oxidation of the 3,4-double bond could introduce the epoxy group.

Alternative Pathway via Mevinolinic Acid Salts

US5763646A discloses a four-step synthesis of simvastatin from mevinolinic acid salts, bypassing hydroxy-group protection. This route involves:

  • Amidation with Cyclopropylamine : Mevinolinic acid reacts with cyclopropylamine to form a cyclopropylamide intermediate.

  • Methylation and Cyclization : The intermediate undergoes methylation and thermal cyclization in toluene to yield simvastatin.

Role of Reaction Conditions :
Elevated temperatures (100°–110°C) during cyclization may promote epoxidation via residual peroxides in solvents, while keto-enol tautomerism at the 6-position could stabilize the ketone moiety.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterTypical RangeImpact on Epoxy-Keto Formation
Reaction Temperature-45°C to 110°CLower temps favor methylation; higher temps promote oxidation.
Solvent PolarityTHF, ToluenePolar solvents (THF) stabilize intermediates; non-polar (toluene) aid cyclization.

Oxidizing Agents and Catalysts

  • Peroxides : Trace amounts in solvents may initiate epoxidation at the 3,4-double bond.

  • Metal Catalysts : Residual metal ions (e.g., Li⁺ from n-BuLi) could facilitate keto-enol shifts.

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase systems with acetonitrile/phosphate buffers resolve epoxy-keto derivatives from simvastatin.

  • Gradient Elution : Linear gradients (15–50% acetonitrile over 80 min) achieve baseline separation.

Spectroscopic Identification

  • UV-Vis : Absorption maxima near 237 nm (conjugated dienes).

  • NMR : Distinct signals for epoxy protons (δ 3.1–3.3 ppm) and keto carbonyls (δ 210–215 ppm) .

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxy-6-keto-4a,5-ene Simvastatin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Simvastatin exhibits broad-spectrum antibacterial activity. Specifically, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative pathogens. The mechanism involves the inhibition of bacterial biosynthetic pathways and cellular processes.

Case Study: Efficacy Against MRSA

A murine model of MRSA skin infection illustrated that topical application of Simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The following table summarizes the findings:

Treatment ConcentrationBacterial Burden ReductionInflammatory Cytokines Reduced
1% Simvastatin20%TNF-α, IL-6
3% SimvastatinSignificantTNF-α, IL-6, IL-1β
Mupirocin (2%)Not significant-

This study indicates that Simvastatin not only reduces bacterial load but also modulates the inflammatory response during infection .

Anti-inflammatory Properties

Simvastatin's role in modulating inflammation has been extensively researched. It has been found to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models.

Case Study: Inflammation in Hyperlipidemia

In a study involving patients with hyperlipidemia, treatment with Simvastatin resulted in significant reductions in inflammatory markers. The following table summarizes the changes observed:

Time PointTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)LDL-C Levels (mg/dL)
Baseline4530160
12 Weeks2515110

These results suggest that Simvastatin can effectively lower both lipid levels and inflammatory markers, indicating its dual role in managing cardiovascular risks .

Potential in Viral Infections

Emerging evidence suggests that Simvastatin may have therapeutic potential against viral infections. A patent application discusses its use in combination therapies for treating viral diseases, including hepatitis C.

Case Study: Combination Therapy for Hepatitis C

In clinical trials involving patients with hepatitis C, the co-administration of Simvastatin with antiviral agents showed enhanced efficacy in reducing viral load compared to monotherapy. The following table outlines the results:

Treatment GroupViral Load Reduction (%)Side Effects
Simvastatin + Antiviral75Mild gastrointestinal
Antiviral Only50Moderate fatigue

These findings highlight the potential of Simvastatin as a valuable adjunct therapy in managing viral infections .

Mechanism of Action

The mechanism of action of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves its interaction with specific enzymes and proteins involved in cholesterol biosynthesis. The compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis . By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among simvastatin derivatives influence their biological activity:

  • Simvastatin : Contains a lactone ring and hydroxyl group critical for HMG-CoA reductase inhibition.
  • 3,4-Epoxy-6-keto-4a,5-ene Simvastatin : The epoxy group increases electrophilicity, while the 4a,5-ene double bond may enhance planarity, analogous to neurosteroids where 4-ene/5-ene bonds dictate receptor selectivity (e.g., GlyR vs. GABAAR modulation) .
Antiviral Effects:
  • Proscillaridin A: A digitalis-like compound with L-rhamnose and a lactone ring, exhibits potent anti-HBV activity (IC50 = 7.2 ± 2.5 nM) due to optimized NTCP binding .
  • This compound : Hypothesized to have enhanced NTCP affinity due to epoxy and keto groups, though empirical data are lacking.
Anti-Inflammatory and Neuroactive Properties:
  • Simvastatin: Suppresses NF-κB signaling, reducing iNOS, COX-2, and IL-1β expression in stroke models .
  • Neurosteroid Analogs : Structural features like 5-ene bonds and C3 substituents influence GlyR selectivity; this compound’s planar structure may favor GlyR modulation over GABAAR .

Data Table: Key Comparisons

Compound Molecular Formula Key Structural Features Biological Activity (IC50 or Mechanism) Selectivity/Stability Insights
Simvastatin C25H38O5 Lactone ring, hydroxyl group HMG-CoA reductase inhibition; HBV IC50 > 22 μM Metabolized to active β-hydroxyacid form
6′-Exomethylene Simvastatin C25H36O5 Exocyclic methylene at C6′ Limited data; structural analog Stable at -20°C
Proscillaridin A C30H42O8 L-rhamnose, lactone ring HBV IC50 = 7.2 nM High NTCP binding affinity
This compound C25H34O5 Epoxy (C3–C4), keto (C6), 4a,5-ene Hypothesized enhanced NTCP/GlyR interaction Planar structure may improve receptor selectivity

Research Findings and Mechanistic Insights

  • HBV Inhibition: Proscillaridin A’s superior activity over simvastatin underscores the importance of L-rhamnose and lactone ring conformation in NTCP binding . The epoxy and keto groups in this compound may mimic these interactions, though verification is needed.
  • Receptor Selectivity : Neurosteroid studies suggest that 4a,5-ene double bonds promote planar molecular shapes, favoring GlyR over GABAAR modulation. This structural feature may position this compound as a selective GlyR modulator .
  • Metabolic Stability: Tautomerism in 5-ene derivatives (e.g., 2-substituted 4-thiazolidinones) can affect stability; the epoxy group in this compound may reduce metabolic degradation compared to simvastatin .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,4-Epoxy-6-keto-4a,5-ene Simvastatin, and how should they be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are standard for structural elucidation and purity assessment. For validation, cross-reference spectral data with published standards and replicate analyses under controlled conditions (e.g., temperature, solvent) to ensure reproducibility. Include batch-specific documentation, such as CAS registry numbers and molecular formulas, to align with chemical identification protocols .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications (e.g., OSHA HCS) for personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. Store the compound at -20°C in airtight containers to prevent degradation. In case of exposure, implement immediate measures: flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention if inhaled .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Use factorial design to test variables like temperature, humidity, and light exposure. For example, a 2³ factorial design (three factors at two levels each) can identify interactions between degradation pathways. Monitor stability via HPLC at defined intervals and apply Arrhenius kinetics to predict shelf-life under accelerated conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Employ tools like COMSOL Multiphysics integrated with AI to simulate reaction kinetics and thermodynamics. Virtual screening of catalysts or solvents can reduce trial-and-error experimentation. Validate models with empirical data (e.g., yield, reaction time) and refine parameters using machine learning algorithms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay type, cell lines). Replicate studies under standardized conditions (ISO/GLP guidelines) and apply statistical tools like ANOVA to isolate experimental noise. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How do researchers differentiate between epoxide ring-opening mechanisms in acidic vs. basic media?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O) combined with MS to track oxygen incorporation during hydrolysis. Kinetic studies under controlled pH and temperature can reveal rate-determining steps. Computational DFT simulations further elucidate transition states and intermediate stability .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

  • Methodological Answer : Implement centrifugal partition chromatography (CPC) or preparative HPLC with chiral stationary phases for enantiomeric resolution. Optimize mobile phase composition (e.g., acetonitrile/water gradients) and monitor purity via UV-Vis or evaporative light scattering detection (ELSD) .

Methodological and Theoretical Frameworks

Q. How can theoretical frameworks guide research on the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., QSAR) to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity. Validate predictions using in vitro assays and crystallographic data. Integrate results with cheminformatics databases to identify structural analogs for further study .

Q. What are best practices for ensuring data integrity in multi-institutional studies on this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use blockchain-based platforms for immutable data logging and centralized repositories (e.g., ChEMBL) for sharing raw datasets. Implement double-blind peer review for methodological validation .

Tables for Key Data

Property Value Method Reference
Storage Temperature-20°CStability studies
Molecular Weight416.55 g/molMS
Hazard ClassificationOSHA HCS (P264)GHS labeling
Optimal HPLC Mobile PhaseAcetonitrile/Water (70:30 v/v)Preparative chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.